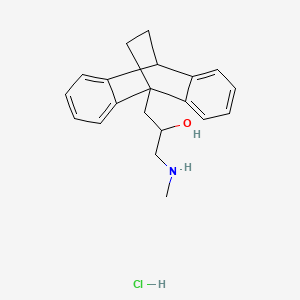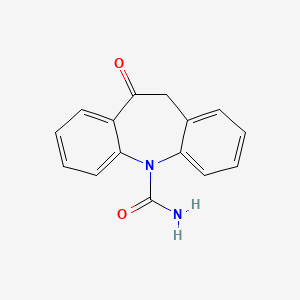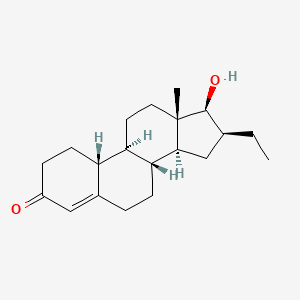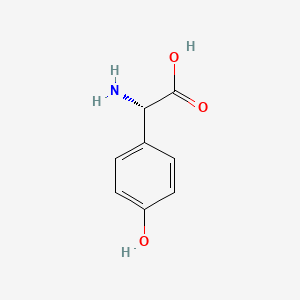
Napitane mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NAPITANE MESYLATE is a chemical compound known for its role as a norepinephrine uptake inhibitor and α2 adrenoceptor antagonist. It was initially developed by Abbott Laboratories and was investigated for its potential use as an antidepressant. clinical trials were discontinued later .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAPITANE MESYLATE involves the reaction of napitane with methanesulfonic acid to form the mesylate salt. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the compound. The production is carried out in specialized facilities equipped to handle the specific requirements of the synthesis .
Chemical Reactions Analysis
Types of Reactions
NAPITANE MESYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Chemistry: Used as a model compound in studying norepinephrine uptake inhibition and α2 adrenoceptor antagonism.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored as a potential antidepressant, although clinical trials were discontinued.
Industry: Utilized in research and development for new therapeutic agents and as a reference compound in pharmacological studies
Mechanism of Action
NAPITANE MESYLATE exerts its effects by inhibiting the reuptake of norepinephrine and antagonizing α2 adrenoceptors. This dual action enhances the levels of norepinephrine in the synaptic cleft, leading to increased neurotransmission. The molecular targets include norepinephrine transporters and α2 adrenoceptors, which play crucial roles in regulating mood and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another antidepressant that works by inhibiting the reuptake of serotonin.
Desipramine: A tricyclic antidepressant that inhibits the reuptake of norepinephrine.
Amitriptyline: A tricyclic antidepressant with similar mechanisms of action.
Uniqueness
NAPITANE MESYLATE is unique due to its dual mechanism of action, targeting both norepinephrine reuptake and α2 adrenoceptors. This combination provides a distinct pharmacological profile compared to other antidepressants, which typically target only one pathway .
Properties
CAS No. |
149189-73-1 |
|---|---|
Molecular Formula |
C23H29NO5S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
methanesulfonic acid;(3R)-3-phenyl-1-[[(6R)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C22H25NO2.CH4O3S/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21;1-5(2,3)4/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2;1H3,(H,2,3,4)/t17-,18-;/m0./s1 |
InChI Key |
IXLOGUKQFISQPX-APTPAJQOSA-N |
SMILES |
CS(=O)(=O)O.C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5 |
Isomeric SMILES |
CS(=O)(=O)O.C1C[C@H](C2=C(C1)C3=C(C=C2)OCO3)CN4CC[C@@H](C4)C5=CC=CC=C5 |
Canonical SMILES |
CS(=O)(=O)O.C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Napitane Mesylate; ABT-200; A-75200 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















